ホエchst 33258

概要

説明

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye widely used in molecular biology. It is primarily employed as a nucleic acid stain for quantitating double-stranded DNA (dsDNA). This compound binds to the minor groove of the DNA double helix, specifically recognizing sequences rich in adenine and thymine base pairs .

科学的研究の応用

Hoechst 33258 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study the interactions between small molecules and DNA.

Biology: Employed in cell cycle studies to stain DNA and observe nuclear morphology. It is also used in apoptosis assays to detect changes in nuclear structure.

Medicine: Utilized in diagnostic assays to quantify DNA in clinical samples.

作用機序

Target of Action

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye . The primary target of Hoechst 33258 is the minor groove of the DNA double helix . It recognizes a run of four adenine-thymine (A-T) base pairs . This compound is used extensively in molecular biology and biochemistry to stain DNA .

Mode of Action

Hoechst 33258 binds to the minor groove of double-stranded DNA (dsDNA), specifically recognizing A-T rich regions . The affinity is low for two A-T base pairs, increases significantly for three, and reaches a plateau for four A-T base pairs .

Biochemical Pathways

Instead, it allows for the visualization and quantification of dsDNA . This is particularly useful in research and diagnostic applications where DNA content, distribution, and cell nucleus morphology serve as indicators for cell cycle progression, cell type discrimination, and identification of mutation- or drug-induced phenotypes .

Pharmacokinetics

It is known that the dye is soluble in water and organic solvents such as dimethyl formamide or dimethyl sulfoxide . The dye can penetrate cell membranes, making it suitable for staining DNA in both live and fixed cells .

Result of Action

The binding of Hoechst 33258 to dsDNA results in a significant increase in fluorescence . This allows for the visualization and quantification of dsDNA. The dye exhibits an emission maximum at 450nm when bound specifically to dsDNA . Unbound Hoechst 33258 dye exhibits minimal fluorescence in solution .

Action Environment

The action of Hoechst 33258 can be influenced by environmental factors. For instance, the fluorescence intensity of Hoechst dyes increases with the pH of the solvent . Moreover, the dye’s ability to cross cell membranes makes it susceptible to active transport mechanisms within the cell . Certain cells that express specific ATP-binding cassette transporter proteins can actively transport these stains out of their cytoplasm .

生化学分析

Biochemical Properties

Hoechst 33258 is a supravital DNA minor groove binder with AT selectivity . It binds to the minor groove of the DNA double helix, recognizing a run of four A-T base pairs . This interaction with DNA is crucial for its function as a DNA stain.

Cellular Effects

Hoechst 33258 has been used to estimate DNA concentration in samples by fluorometry, which is better than spectrophotometry, allowing the determination of nanogram quantities of DNA . It is also suitable to detect mycoplasma contamination in cell cultures due to its high fluorescence ability . Hoechst 33258 has been reported to induce apoptosis in a dose-dependent fashion .

Molecular Mechanism

Hoechst 33258 binds to the minor groove of the DNA double helix . This binding interaction is crucial for its function as a DNA stain.

Temporal Effects in Laboratory Settings

Hoechst 33258 provides dsDNA quantitation with minimal consumption of sample . It is used in conjunction with the micro-volume capability of the Thermo Fisher Nano-DropTM 3300 Fluorospectrometer .

Transport and Distribution

Hoechst 33258 is a cell-permeable dye . This property allows it to be transported across cell membranes and distributed within cells to bind to DNA.

Subcellular Localization

Hoechst 33258 localizes to the nucleus of cells due to its ability to bind to DNA . This allows it to be used as a nuclear stain in fluorescence microscopy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hoechst 33258 involves the condensation of 2-(4-hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of Hoechst 33258 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The dye is then formulated into various concentrations for different applications .

化学反応の分析

Types of Reactions: Hoechst 33258 primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal laboratory conditions .

Common Reagents and Conditions: The binding of Hoechst 33258 to DNA is facilitated by high ionic strength conditions, often achieved using buffers such as Tris-EDTA (TE) or Tris-NaCl-EDTA (TNE). The dye exhibits enhanced fluorescence when bound to DNA, making it a valuable tool for DNA quantitation .

Major Products: The major product of the interaction between Hoechst 33258 and DNA is a fluorescent complex that can be detected using various fluorescence-based techniques .

類似化合物との比較

Hoechst 33258 is part of a family of bisbenzimide dyes, including Hoechst 33342 and Hoechst 34580. These dyes share similar structures and binding properties but differ in their water solubility and cell permeability:

Hoechst 33342: More cell-permeable than Hoechst 33258, making it suitable for live-cell staining.

Hoechst 34580: Exhibits different fluorescence properties and is used in specific applications where its unique spectral characteristics are advantageous.

Hoechst 33258 is unique in its balance of cell permeability and fluorescence intensity, making it a versatile tool for various applications in molecular biology .

特性

CAS番号 |

23491-45-4 |

|---|---|

分子式 |

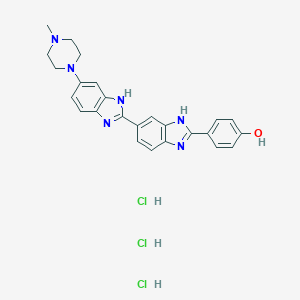

C25H25ClN6O |

分子量 |

461.0 g/mol |

IUPAC名 |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride |

InChI |

InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H |

InChIキー |

UDJDXLXTHZQAAC-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |

正規SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |

外観 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

23491-45-4 |

物理的記述 |

Yellow-green powder; [Acros Organics MSDS] |

ピクトグラム |

Irritant |

賞味期限 |

Bulk: Under ordinary laboratory illumination, the material slowly decomposes. At the end of four weeks at room temperature in a capped glass vial, 3% decomposition has occurred (HPLC). In a similar container but maintained at 45 °C and in darkness, the subject sample was stable for at least four weeks (HPLC). Solution: A solution of the sample (1 mg/mL) is stable in water for at least 24 hours at room temperature under normal laboratory illumination. |

溶解性 |

DMSO 240 - 300 (mg/mL) H20 approximately 110 (mg/mL) 95% EtOH < 1 (mg/mL) 0.1 N NaOH 14 - 22 (mg/mL) 0.1 N HC1 43 - 44 (mg/mL) CHCl3 < 1 (mg/mL) Acetone < 1 (mg/mL) |

同義語 |

4-[5-(4-Methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]-phenol Trihydrochloride; _x000B_p-[5-[5-(4-Methyl-1-piperazinyl)-2-benzimidazolyl]-2-benzimidazolyl]-phenol Trihydrochloride; 2-[2-(4-Hydroxyphenyl)-6-benzimidazolyl]-6-(1-methyl-4-piperazinyl)b |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B49668.png)

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)

![[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B49679.png)